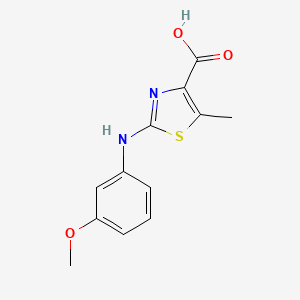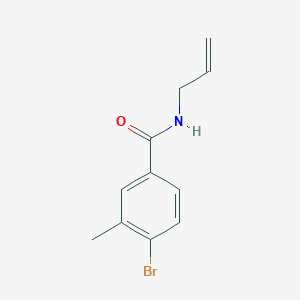
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide
Overview
Description
Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of benzamides typically involves the reaction of benzoyl chloride with an amine. In the case of substituted benzamides, the substituents can be introduced either before or after the formation of the benzamide group .Molecular Structure Analysis
The molecular structure of a benzamide consists of a benzene ring attached to an amide group. The benzene ring is a planar, cyclic structure consisting of six carbon atoms, with alternating single and double bonds. The amide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reaction with halogens to form halobenzamides .Physical And Chemical Properties Analysis
The physical and chemical properties of a benzamide would depend on its specific structure. Generally, benzamides are solid at room temperature and are soluble in common organic solvents .Scientific Research Applications
Synthesis and Characterization in Coordination Chemistry
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide has been utilized in coordination chemistry, specifically in the synthesis and characterization of metal complexes. Binzet et al. (2009) reported the synthesis of Ni(II) and Cu(II) complexes of related 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives, highlighting the importance of this class of compounds in forming stable metal complexes useful in various chemical applications (Binzet et al., 2009).
Pharmacological Research and Drug Development
The compound and its derivatives have been explored in pharmacological research. For instance, Lockman et al. (2010) studied analogues of a related compound as potent inhibitors of nicotinamide phosphoribosyltransferase (Nampt), demonstrating its potential in developing cytotoxic agents for therapeutic applications (Lockman et al., 2010).
Development of Non-Peptide Antagonists
Cheng De-ju (2014, 2015) focused on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, including compounds related to 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide. These studies contribute to the development of novel non-peptide CCR5 antagonists, which are significant in treating various diseases (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Microwave-Promoted Synthesis
Saeed (2009) demonstrated the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which includes similar compounds to 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide. This research indicates the efficiency of microwave irradiation in synthesizing benzamide derivatives (Saeed, 2009).
Molecular Docking Studies and Antimicrobial Evaluation
Sethi et al. (2016) conducted molecular docking studies and evaluated the antimicrobial properties of N-benzimidazol-1-yl-methyl-benzamide derivatives. This research highlights the compound's potential in developing antimicrobial agents (Sethi et al., 2016).
Safety And Hazards
Future Directions
The study of benzamides and their derivatives is a vibrant field of research, with potential applications in medicine, materials science, and other areas. Future research may focus on developing new synthetic methods, studying the properties of benzamides, and exploring their potential applications .
properties
IUPAC Name |
4-bromo-3-methyl-N-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-3-6-13-11(14)9-4-5-10(12)8(2)7-9/h3-5,7H,1,6H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBDGRHQCCYOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




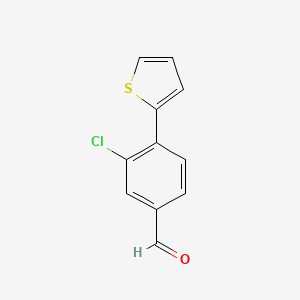
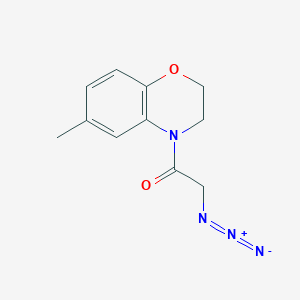
![4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride](/img/structure/B1411894.png)
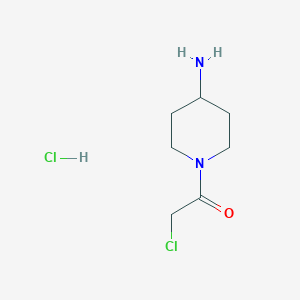
![(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1411898.png)
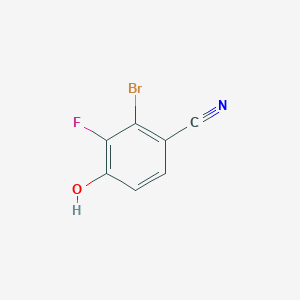
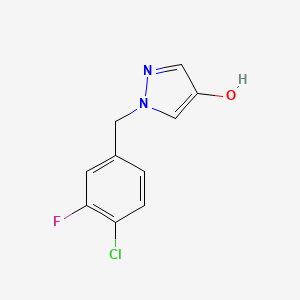
![3-[(2,3-Dichlorophenoxy)methyl]azetidine](/img/structure/B1411904.png)
![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine](/img/structure/B1411905.png)
![4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1411906.png)
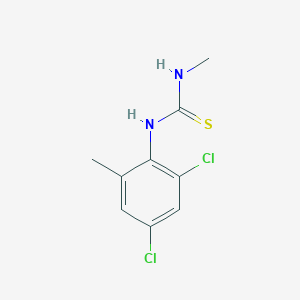
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B1411910.png)
